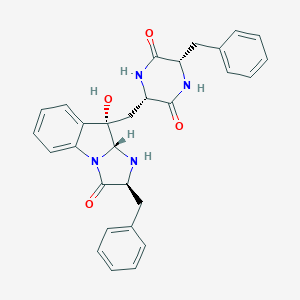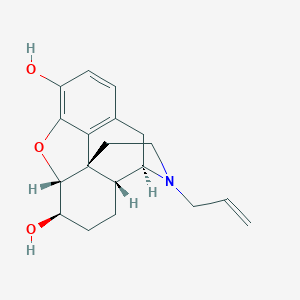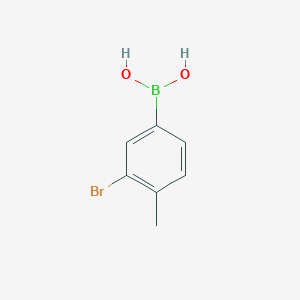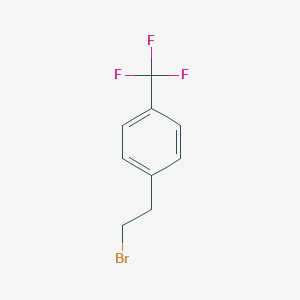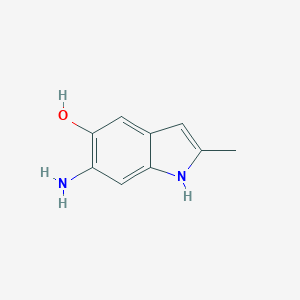![molecular formula C34H36O10 B163359 [10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate CAS No. 136565-66-7](/img/structure/B163359.png)
[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate is a natural product found in Verticillium and Blackwellomyces pseudomilitaris with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
The synthesis of pyranonaphthoquinones such as dehydroherbarin and anhydrofusarubin, closely related to the structure of the specified compound, involves key steps like Wacker oxidation and reactions with ceric ammonium nitrate and salcomine. These methods are crucial in constructing the naphthalene and benzo[g]isochromene nuclei (Pillay et al., 2012).
The synthesis of ventiloquinone L, a monomer of cardinalin 3, also involves Wacker oxidation. Such techniques are significant for the synthesis of isochromene compounds related to the one (Mmutlane et al., 2004).
Anticancer and Antimicrobial Properties
Benzo[g]isochromene-5,10-diones, synthesized from 1,4-dihydroxy-2-naphthoic acid, showed notable cytotoxic activity against different cancer cell lines. This suggests potential anticancer applications for structurally similar compounds (Thi et al., 2015).
Compounds isolated from the fungus Sporormiella minimoides, including benzo[de]isochromenes, demonstrated potential as human calmodulin inhibitors, which could have implications for treating diseases involving calcium signaling (Leyte-Lugo et al., 2013).
Miscellaneous Applications
α-Glucosidase inhibitory benzo-isochromenes isolated from Datura stramonium suggest potential applications in managing conditions like diabetes, due to their enzyme inhibitory activity (Kiran et al., 2022).
Eleutherinone, a naphthoquinone isolated from Eleutherine bulbosa, demonstrated strong antifungal activity. Such compounds indicate the potential for developing new antifungal agents (Alves et al., 2003).
Eigenschaften
CAS-Nummer |
136565-66-7 |
|---|---|
Produktname |
[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate |
Molekularformel |
C34H36O10 |
Molekulargewicht |
604.6 g/mol |
IUPAC-Name |
[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate |
InChI |
InChI=1S/C34H36O10/c1-15-8-20-23(13-42-15)32(36)28-21(9-18(38-4)11-25(28)40-6)27(20)30-22-10-19(39-5)12-26(41-7)29(22)33(37)24-14-43-16(2)34(31(24)30)44-17(3)35/h9-12,15-16,34,36-37H,8,13-14H2,1-7H3 |
InChI-Schlüssel |
ITZYZLTWHDMFBJ-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C3=C(C(=CC(=C3)OC)OC)C(=C2CO1)O)C4=C5C(C(OCC5=C(C6=C4C=C(C=C6OC)OC)O)C)OC(=O)C |
Kanonische SMILES |
CC1CC2=C(C3=C(C(=CC(=C3)OC)OC)C(=C2CO1)O)C4=C5C(C(OCC5=C(C6=C4C=C(C=C6OC)OC)O)C)OC(=O)C |
Synonyme |
ES 242-1 ES-242-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



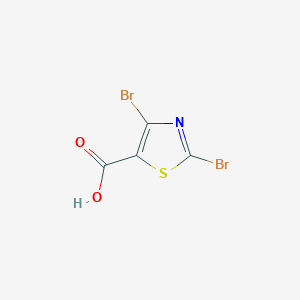
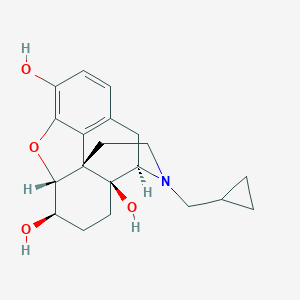
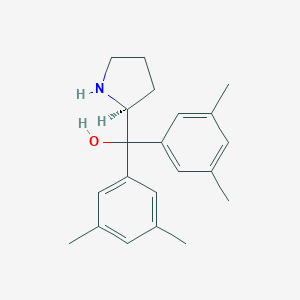
![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)
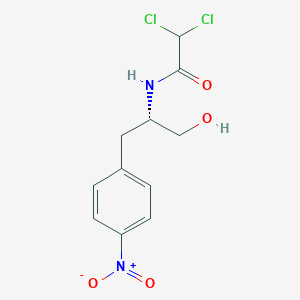
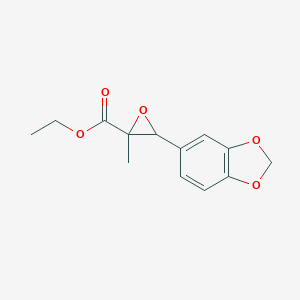
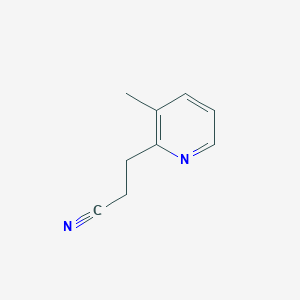
![(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B163308.png)

